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Abstract

BMS-986115 is an orally bioavailable small molecule that acts as a potent pan-Notch inhibitor
by targeting the y-secretase complex. Dysregulation of the Notch signaling pathway is
implicated in the pathogenesis of various malignancies, making it a compelling target for
therapeutic intervention. This technical guide provides a comprehensive overview of BMS-
986115, including its mechanism of action, preclinical and clinical data, and detailed
experimental methodologies relevant to its evaluation. The information presented is intended to
serve as a valuable resource for researchers and drug development professionals in the field of
oncology.

Introduction

The Notch signaling pathway is a highly conserved cellular communication system crucial for
normal development, tissue homeostasis, and cell fate determination.[1] Aberrant Notch
signaling has been identified as a key driver in a multitude of cancers, including T-cell acute
lymphoblastic leukemia (T-ALL) and various solid tumors.[2] This has led to the development of
therapeutic agents aimed at modulating this pathway, with a significant focus on inhibitors of y-
secretase, a critical enzyme in Notch signal transduction.

BMS-986115 is a potent and selective inhibitor of y-secretase, effectively blocking the cleavage
and activation of all four mammalian Notch receptors (Notchl, Notch2, Notch3, and Notch4).[2]
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Its development represents a targeted approach to cancer therapy by aiming to suppress tumor
growth and survival mechanisms dependent on Notch signaling. This document details the
scientific and clinical foundation of BMS-986115.

Mechanism of Action

BMS-986115 exerts its therapeutic effect by inhibiting the enzymatic activity of the y-secretase
complex. This multi-protein intramembrane protease is responsible for the final proteolytic
cleavage of the Notch receptor, a step that is essential for signal activation.

The Notch Signaling Pathway

The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or
Jagged) on a neighboring cell to a Notch receptor on the signal-receiving cell. This interaction
triggers a series of proteolytic cleavages. The final cleavage, mediated by the y-secretase
complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the
nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/LAG-1) and
co-activators, leading to the transcription of downstream target genes such as those in the Hes
and Hey families. These target genes regulate processes like cell proliferation, differentiation,
and apoptosis.
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Caption: Simplified Notch Signaling Pathway and the inhibitory action of BMS-986115.
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Inhibition by BMS-986115

BMS-986115 is designed to bind to the y-secretase complex, thereby preventing the cleavage
of the Notch receptor. This blockade halts the release of the NICD, effectively shutting down
the downstream signaling cascade. The consequence is the suppression of Notch target gene
expression, which can lead to decreased tumor cell proliferation and survival in cancers where
the Notch pathway is aberrantly activated.

Quantitative Data
In Vitro Potency

BMS-986115 is a potent pan-Notch inhibitor with low nanomolar median inhibitory
concentrations (IC50s) against all four mammalian Notch receptors.[2] While specific IC50
values for BMS-986115 against all four receptors are not publicly available, data for a closely
related pan-Notch inhibitor, BMS-906024, provide a strong indication of its potency profile.

Notch Receptor IC50 (nM) - BMS-906024
Notch1 1.6[3][4]
Notch2 0.7[3]4]
Notch3 3.4[3][4]
Notch4 2.9[3][4]

Table 1: In vitro potency of the related pan-
Notch inhibitor BMS-906024.

BMS-986115 itself has been reported to have IC50 values of 7.8 nM and 8.5 nM for Notchl
and Notchg3, respectively.[3][4]

Preclinical Efficacy

Nonclinical studies have demonstrated the anti-tumor activity of BMS-986115 as a single
agent. It was shown to be effective in human T-ALL xenograft models.[2] Furthermore, it
exhibited anti-tumor activity in 5 out of 7 solid tumor xenograft models evaluated, which
included breast, non-small cell lung cancer (NSCLC), and pancreatic carcinoma models.[2]
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Clinical Pharmacokinetics

A Phase | clinical trial (NCT01986218) in patients with advanced solid tumors evaluated the
pharmacokinetic profile of BMS-986115.[5][6]

Parameter Value

Arm A: 0.3, 0.6, 1.2, 1.5, 2 mg once daily (QD)

Dosing Regimens )
Arm B: 2, 4, 8 mg twice weekly (BIW)[5]

Time to Maximum Concentration (tmax) 1-3 hours (median)[6]
Half-life (t1/2) 17.24 - 28.01 hours (median)[6]
Exposure Dose-related increase in Cmax and AUCtau[6]

Table 2: Summary of Pharmacokinetic
Parameters of BMS-986115 in a Phase | Clinical

Trial.

Clinical Safety and Efficacy

In the Phase | trial, the most common treatment-related adverse events were diarrhea (72%),
hypophosphataemia (64%), and nausea (61%).[7] The maximum tolerated dose (MTD) was
established at 1.5 mg for the once-daily dosing schedule.[7] In terms of preliminary efficacy,
stable disease for more than 6 months was achieved in three patients in the once-daily arm
and two patients in the twice-weekly arm.[7]

Experimental Protocols
Preclinical Xenograft Studies

The following provides a general, representative protocol for establishing and evaluating the
efficacy of a compound like BMS-986115 in a T-ALL xenograft model.
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Caption: General workflow for a T-ALL xenograft study.

Protocol: T-ALL Xenograft Model
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e Cell Culture: T-ALL cell lines (e.g., CCRF-CEM) are cultured in appropriate media and
conditions.

e Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent
rejection of human cells.[8]

e Tumor Cell Implantation: A specified number of T-ALL cells are injected intravenously into the
mice.[8]

e Tumor Engraftment Monitoring: Tumor engraftment and progression are monitored, often
using bioluminescence imaging if cells are luciferase-tagged, or by monitoring for clinical
signs of leukemia.[2]

o Treatment Administration: Once tumors are established, mice are randomized into treatment
and control groups. BMS-986115 is administered orally at various dose levels and
schedules. The control group receives a vehicle solution.

» Efficacy Evaluation: Tumor burden is monitored throughout the study. The primary endpoint
is often overall survival or a reduction in tumor burden compared to the control group. Body
weight and general health are also monitored as indicators of toxicity.

o Tissue Collection: At the end of the study, tissues such as bone marrow, spleen, and
peripheral blood are collected for further analysis (e.g., flow cytometry, histology) to confirm
leukemic infiltration and treatment effect.[8]

Clinical Pharmacokinetic (PK) Analysis

The following is a representative protocol for the analysis of a small molecule inhibitor like
BMS-986115 in human plasma using LC-MS/MS.
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Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Protocol: LC-MS/MS for Plasma Concentration
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» Sample Collection: Whole blood samples are collected from patients at specified time points
before and after drug administration.

e Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored
at -80°C until analysis.

e Sample Preparation:

(¢]

Thaw plasma samples on ice.

[¢]

Aliquots of plasma are mixed with a protein precipitation agent (e.g., acetonitrile)
containing an internal standard.

[¢]

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

[e]

The supernatant, containing the drug, is transferred to a clean plate or vials for analysis.[9]
e LC-MS/MS Analysis:

o The prepared samples are injected into a liquid chromatography system coupled to a
tandem mass spectrometer (LC-MS/MS).

o The drug and internal standard are separated from other plasma components on a
chromatography column.

o The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of
the drug and internal standard.[9]

» Data Analysis: A standard curve is generated using known concentrations of the drug. The
concentration of BMS-986115 in the patient samples is determined by comparing their peak
areas to the standard curve.

Clinical Pharmacodynamic (PD) Analysis

The following protocol outlines the measurement of Notch target gene expression (e.g., Hesl,
Deltex1) in whole blood using quantitative real-time PCR (qRT-PCR).

Protocol: gqRT-PCR for Target Gene Expression
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e RNA Extraction:
o Whole blood samples are collected from patients.

o Total RNA is extracted from the whole blood using a suitable commercial kit, which
typically involves cell lysis and purification of RNA.[1]

o cDNA Synthesis:

o The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a
reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.[10]

e gRT-PCR:
o The cDNA s used as a template for the PCR reaction.

o The reaction mix includes the cDNA template, forward and reverse primers specific for the
target genes (Hes1, Deltex1) and a reference gene (e.g., GAPDH), and a fluorescent dye
(e.g., SYBR Green) or a fluorescently labeled probe.

o The PCR is performed in a real-time PCR instrument, which monitors the fluorescence
signal at each cycle.[10]

o Data Analysis:

o The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal
crosses a certain threshold, is determined for each gene.

o The relative expression of the target genes is calculated using the AACt method,
normalizing to the expression of the reference gene and comparing the treated samples to
a baseline or control sample.[10]

Conclusion

BMS-986115 is a potent, orally bioavailable pan-Notch inhibitor with a clear mechanism of
action and demonstrated preclinical and early clinical activity. By targeting the y-secretase
complex, it effectively abrogates Notch signaling, a pathway frequently dysregulated in cancer.
The data summarized in this technical guide provide a solid foundation for its continued
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investigation as a targeted anti-cancer agent. The detailed experimental protocols offer a
practical resource for researchers involved in the preclinical and clinical evaluation of this and
similar targeted therapies. Further studies are warranted to fully elucidate the therapeutic
potential of BMS-986115 in various oncological indications.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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